2-Butenoic acid, 2-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester
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Overview
Description
2-Butenoic acid, 2-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as esters, alkenes, and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyrrolizine structure, followed by the introduction of the butenoic acid and acetyloxy groups. Key steps may include:
Formation of the Pyrrolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation: The acetoxy group can be introduced via acetylation reactions using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and ester functional groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester and acetoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its unique structure might allow it to interact with specific biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with enzymes or receptors in the body, altering their activity. The molecular targets could include proteins involved in inflammation or cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid derivatives: Compounds with similar butenoic acid moieties.
Pyrrolizine derivatives: Compounds with the pyrrolizine core structure.
Acetoxy esters: Compounds with acetoxy ester functional groups.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactivity, and applications of 2-Butenoic acid, 2-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester, researchers can explore its full potential in both academic and industrial settings.
Properties
CAS No. |
71075-42-8 |
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Molecular Formula |
C25H31NO8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate |
InChI |
InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9+ |
InChI Key |
DYLUSUNCJYDAKT-LLCSTJSRSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C(=C\C)/C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C |
Origin of Product |
United States |
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